2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
CAS No.: 1203-95-8
Cat. No.: VC20851145
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203-95-8 |
---|---|
Molecular Formula | C11H13ClN2 |
Molecular Weight | 208.69 g/mol |
IUPAC Name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine |
Standard InChI | InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 |
Standard InChI Key | PPPQHAMKVHECAL-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN |
Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN |
Introduction
Chemical Identity and Structural Characteristics
Basic Structural Information
2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine belongs to the tryptamine family, a class of monoamine alkaloids containing an indole ring structure. The compound features a primary amine connected to the indole core via an ethyl linker. The presence of both a chlorine atom at position 5 and a methyl group at position 2 of the indole ring system creates a unique substitution pattern that distinguishes this molecule from other tryptamine derivatives. Its structure contains two nitrogen atoms: one within the indole ring system and another as part of the primary amine group .
The structural arrangement of this compound creates a relatively planar indole core with the ethanamine side chain extending from the 3-position. This configuration is crucial for understanding its three-dimensional shape and potential binding interactions in biological systems. The indole nucleus, as a privileged structure in medicinal chemistry, provides a rigid framework that positions the functional groups in specific spatial orientations .
Molecular Properties
Table 1: Basic Chemical Properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃ClN₂ |
Molecular Weight | 208.69 g/mol |
Hydrogen Bond Donors | 2 (NH and NH₂) |
Hydrogen Bond Acceptors | 2 (N atoms) |
Structure Type | Indole derivative/Tryptamine |
Creation Date in PubChem | July 8, 2005 |
Last Modification Date | March 1, 2025 |
Identification and Nomenclature
Naming Conventions and Identifiers
The IUPAC name for this compound is 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, which systematically describes its chemical structure according to international naming conventions . In chemical literature, it may also be referred to as 5-chloro-2-methyltryptamine, representing a simplified naming approach based on its tryptamine core structure .
For database identification purposes, the compound has been assigned several unique identifiers that allow for unambiguous referencing across different chemical information systems. These include a PubChem CID of 723702 and a CAS Registry Number of 1203-95-8 . Other structural identifiers such as InChI and SMILES notations provide machine-readable representations of the molecular structure that enable computational analysis and database searching.
Table 2: Identification Data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine
Identifier Type | Value |
---|---|
PubChem CID | 723702 |
CAS Registry Number | 1203-95-8 |
InChI | InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 |
InChIKey | PPPQHAMKVHECAL-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN |
DSSTox Substance ID | DTXSID80352352 |
Nikkaji Number | J3.551.335C |
Wikidata | Q82129442 |
Synonyms and Alternative Names
Several synonyms exist for this compound in the scientific literature and chemical databases. These alternative names include 5-chloro-2-methyltryptamine and 2-(5-chloro-2-methyl-1H-indol-3-yl)ethan-1-amine . The variation in naming reflects different conventions used across chemical disciplines and research communities. Maintaining awareness of these synonyms is important when conducting comprehensive literature searches or when referencing this compound in scientific publications.
Synthesis Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine involves a multi-step process that has been documented in the scientific literature. One established synthetic pathway consists of four distinct steps, each employing specific reagents and reaction conditions :
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Initial reaction using trichlorophosphate in N,N-dimethylformamide as solvent
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Treatment with ammonium acetate to form key intermediates
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Reduction using sodium tris(acetoxy)borohydride in tetrahydrofuran
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Final transformation using palladium (10% on activated carbon) and ammonium formate in methanol
This synthetic route was reported by Baggett et al. in their 2012 publication in ChemMedChem (Volume 7, Issue 7, pages 1286-1294) . The approach likely builds upon classical methods for indole synthesis with modifications to introduce the specific substitution pattern of this target molecule.
Derivatives and Related Compounds
Salt Forms
A significant derivative of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is its hydrochloride salt, which has been documented in chemical databases with PubChem CID 170905567 . The hydrochloride salt formation modifies the physicochemical properties of the parent compound, particularly enhancing water solubility, which can be advantageous for certain applications. This salt form has a molecular weight of 253.21 g/mol, reflecting the addition of HCl to the base structure .
The formation of salt derivatives is a common approach in pharmaceutical development to improve pharmacokinetic properties, stability, or formulation characteristics. The hydrochloride salt of this compound was added to the PubChem database relatively recently (created on March 12, 2024, with modification date of February 22, 2025), suggesting ongoing interest in this compound and its derivatives .
Structural Analogs
Several structural analogs of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine exist, including derivatives with different substitution patterns on the indole ring or modifications to the ethanamine side chain. These analogs form a family of related compounds that might share certain physicochemical or biological properties while exhibiting distinct characteristics based on their specific structural differences.
Chemical Reactivity and Stability
Functional Group Reactivity
The chemical reactivity of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is primarily determined by its key functional groups. The primary amine (-NH₂) can participate in numerous reactions typical of amines, including nucleophilic substitution, acylation, and formation of imines or amides. The indole NH group can undergo N-alkylation or acylation under appropriate conditions, although its reactivity is moderated by the aromatic character of the indole system.
The chlorine atom at the 5-position of the indole ring introduces potential for halogen-specific reactions, including metal-catalyzed coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). These reactions could enable further functionalization of the molecule for creating more complex derivatives or conjugates.
Stability Considerations
Given its chemical structure, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is potentially sensitive to oxidative and photolytic degradation due to the presence of the indole system. Appropriate storage conditions, including protection from light, oxygen, and heat, would likely be recommended for maintaining the compound's stability over extended periods. The formation of salt derivatives, such as the hydrochloride salt, can enhance stability by protecting the reactive amine group.
Analytical Characterization
Spectroscopic Properties
The structural characterization of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine would typically involve multiple spectroscopic techniques. NMR spectroscopy would reveal characteristic signals for the aromatic protons of the indole system, the methyl group, and the ethanamine side chain. Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of indole derivatives.
IR spectroscopy would show distinctive absorption bands for the N-H stretching vibrations of both the indole NH and the primary amine, alongside aromatic C-H and C=C stretching frequencies. UV-visible spectroscopy would display absorption maxima typical of substituted indoles, influenced by the specific electron-donating and electron-withdrawing effects of the methyl and chloro substituents, respectively.
Chromatographic Behavior
For purification and analysis, chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) would be valuable. The compound's moderate polarity, influenced by the balance between the aromatic indole system and the polar amine group, would dictate its retention behavior on various stationary phases. The choice of mobile phase composition would need to account for the compound's solubility characteristics and the potential for ionic interactions, particularly when analyzing the free base versus salt forms.
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